![molecular formula C16H14FN3O2S B2511231 2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide CAS No. 946223-28-5](/img/structure/B2511231.png)

2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

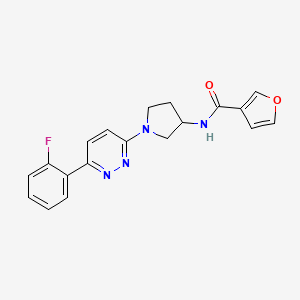

The compound "2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide" is a structurally complex molecule that is likely to possess a range of biological activities due to the presence of multiple heterocyclic components such as oxadiazole and pyrrole rings, as well as acetamide and cyclobutyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from basic precursors such as benzoic acid or amino acids, which are then transformed through various reactions including cyclization and substitution to yield the desired heterocyclic structures. For instance, the synthesis of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds involves linear synthesis and characterization by techniques such as LCMS, IR, and NMR spectroscopies . Similarly, the synthesis of N-substituted acetamides from benzoic acid derivatives follows a stepwise approach, utilizing reagents like DMF and sodium hydride for the final substitution reaction .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and sometimes X-ray diffraction. These methods provide information about the functional groups present, the nature of the bonds, and the overall geometry of the molecule. For example, a related compound with a thiazole ring was characterized and its crystal structure was determined, revealing a monoclinic space group and specific unit cell dimensions . Such detailed structural analysis is crucial for understanding the chemical behavior and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

Heterocyclic compounds like the ones related to the compound can undergo a variety of chemical reactions, including cyclization, nucleophilic substitution, and electrophilic addition. The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule. The synthesis pathways can involve regioselective attacks and may lead to a diverse array of products depending on the reaction conditions and the reagents used .

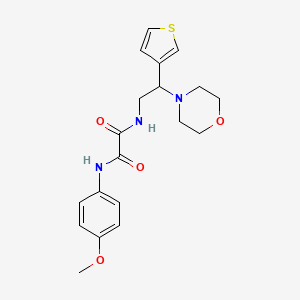

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. These properties include solubility, melting and boiling points, stability, and reactivity. The presence of different functional groups and heteroatoms can significantly influence these properties. For example, the antimicrobial and hemolytic activities of synthesized N-substituted acetamides were found to vary, indicating differences in their chemical properties and interactions with biological systems . Additionally, the thermodynamic properties of such compounds can be calculated to understand their behavior at different temperatures .

Scientific Research Applications

Scientific Research Applications of 2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide

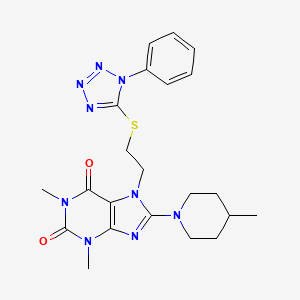

Antimicrobial and Hemolytic Activity

2,5-Disubstituted 1,3,4-oxadiazole compounds, a class to which the mentioned compound belongs, have been extensively studied for their pharmacological activities. Research has shown that certain derivatives synthesized from these compounds exhibit significant antimicrobial and hemolytic activity. Specifically, derivatives synthesized by stirring 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols with 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) showed promising results against selected microbial species. Certain compounds within this series were identified for their potent antimicrobial properties and lower toxicity, suggesting potential for further biological screening and application trials (Gul et al., 2017).

Tumor Inhibition and Antioxidant Properties

Research involving computational and pharmacological evaluations of novel derivatives, including 1,3,4-oxadiazole, has highlighted their potential in toxicity assessment, tumor inhibition, and antioxidant activity. Compounds within this class have shown moderate inhibitory effects in various assays, with certain derivatives exhibiting good affinity for specific enzymes, which correlate with their analgesic and anti-inflammatory effects. For instance, compound a3 in a specific study demonstrated moderate inhibitory effects, while compounds a6 and b6 were potent in toxicity assessment and tumor inhibition, indicating their potential as therapeutic agents (Faheem, 2018).

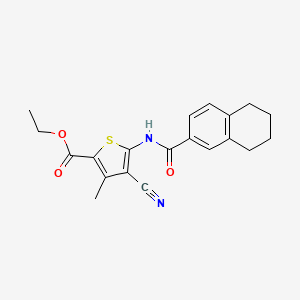

Cancer Cell Growth Inhibition

Some derivatives of 1,3,4-oxadiazole have been investigated for their inhibitory effects on cancer cell growth. In particular, certain derivatives were synthesized and characterized, showing considerable inhibition of cell growth. Notably, compounds were identified that were equipotent with standard treatments like Bevacizumab in inhibiting human lung cancer cell lines, demonstrating their potential as chemotherapeutic agents (Panchal, Rajput & Patel, 2020).

Cytotoxic Activity

The synthesis of novel compounds derived from the scaffolds of known anti-mitotic agents has been a focus of recent research. A study reported the synthesis of a novel compound with significant cytotoxic activity against breast cancer cell lines, suggesting potential for therapeutic applications (Saeedian Moghadam & Amini, 2018).

properties

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2S/c1-9-8-23-16-18-10(2)14(15(22)20(9)16)19-13(21)7-11-3-5-12(17)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFUSQBJJNPJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2511156.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![2-Chloro-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2511163.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511166.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)